molecular formula C17H18N2O3S B6450865 2-(3,4-dimethylphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549004-73-9

2-(3,4-dimethylphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6450865
CAS No.: 2549004-73-9
M. Wt: 330.4 g/mol
InChI Key: AEUHSWQPXQEFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiadiazine class, characterized by a 1,2,4-benzothiadiazine core with three oxo groups at positions 1, 1, and 2. Key structural features include a 3,4-dimethylphenyl group at position 2 and an ethyl substituent at position 4 (Fig. 1).

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-4-18-15-7-5-6-8-16(15)23(21,22)19(17(18)20)14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUHSWQPXQEFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is part of a class of benzothiadiazine derivatives known for their diverse biological activities. This article aims to explore the biological activity of this compound through various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O3SC_{15}H_{16}N_2O_3S. Its structure features a benzothiadiazine core which is known for various pharmacological properties.

1. Antioxidant Activity

Research indicates that benzothiadiazine derivatives often exhibit significant antioxidant properties. A study demonstrated that related compounds displayed strong free radical scavenging activity, suggesting potential applications in mitigating oxidative stress-related conditions .

2. Anticholinesterase Activity

Compounds similar to 2-(3,4-dimethylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine have shown promising inhibitory effects on acetylcholinesterase (AChE). For example, certain derivatives reported IC50 values as low as 0.025 µM against AChE, indicating their potential in treating neurodegenerative diseases such as Alzheimer's .

3. Cytotoxicity

In vitro studies on related compounds have assessed cytotoxicity against various cell lines. For instance, certain derivatives exhibited non-cytotoxic profiles with IC50 values exceeding 100 µM against NIH/3T3 cells. This suggests a favorable safety profile for further development .

Case Studies and Research Findings

StudyCompoundBiological ActivityIC50 Value
3iAChE Inhibition0.027 µM
3jAntioxidant Activity>100 µM
VariousMyorelaxant ActivityNot specified

Mechanistic Insights

Molecular docking studies have elucidated the interaction of these compounds at the active site of AChE. For instance, compounds demonstrated π–π interactions and hydrogen bonding with key amino acids in the enzyme's active site . Such interactions are critical for their inhibitory activity and suggest a mechanism by which these compounds exert their pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiadiazine Derivatives

The pharmacological and physicochemical properties of benzothiadiazines are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1. Structural and Functional Comparison of Benzothiadiazine Derivatives

Compound Name / Structure Substituents Pharmacological Activity Key References
Target Compound : 2-(3,4-Dimethylphenyl)-4-ethyl-...1,1,3-trione 2-(3,4-dimethylphenyl), 4-ethyl Unknown (structural analogs suggest potential CNS/anti-inflammatory roles)
IDRA 21 : 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide 7-Cl, 3-CH₃ Cognitive enhancement (AMPA receptor modulation)
Hydrochlorothiazide : 6-Chloro-3,4-dihydro-7-sulfamoyl-2H-1,2,4-benzothiadiazine-1,1-dioxide 6-Cl, 7-SO₂NH₂ Diuretic (Na⁺/Cl⁻ cotransporter inhibition)
3-(6-Fluoro-4-oxochromen-3-yl)-...1,1-dioxide 3-(6-fluoro-4-oxochromen-3-yl) Undisclosed (chromene moiety may confer antioxidant/kinase inhibition)
4-(4-Chlorobenzyl)-2-(4-methoxyphenyl)-...1,1-dioxide 4-(4-Cl-benzyl), 2-(4-OCH₃-phenyl) Undisclosed (methoxy group may enhance lipophilicity)

Substituent Effects on Pharmacological Activity

  • IDRA 21 : The 7-chloro and 3-methyl groups optimize AMPA receptor binding, attenuating receptor desensitization to enhance synaptic plasticity. Its ED₅₀ in cognitive tests (7.6 μM) highlights potency compared to aniracetam .
  • Hydrochlorothiazide : The 6-chloro and 7-sulfamoyl groups are critical for diuretic activity, targeting renal Na⁺/Cl⁻ transporters. Its clinical efficacy is well-established, with a molecular weight of 297.75 g/mol .
  • The ethyl group at position 4 could stabilize the dihydro ring conformation, affecting receptor selectivity.

Research Findings and Mechanistic Insights

  • IDRA 21 ’s stereoselectivity: Only the (+)-enantiomer is bioactive, emphasizing the importance of chiral centers in benzothiadiazine design .
  • Hydrochlorothiazide ’s sulfamoyl group is indispensable for diuretic action, as analogs without this group lose efficacy .

Preparation Methods

Core Benzothiadiazine Trione Synthesis via Cyclocondensation

The benzothiadiazine trione scaffold is typically constructed through cyclocondensation of o-aminobenzenesulfonamide derivatives with carbonyl compounds. For the target molecule, 2-amino-5-(3,4-dimethylphenyl)benzenesulfonamide serves as the primary precursor, reacting with ethyl glyoxylate under acidic conditions to form the dihydrothiadiazine intermediate. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid yields the trione moiety .

Reaction Conditions:

  • Solvent: Glacial acetic acid

  • Temperature: 80–90°C

  • Time: 12–16 hours

  • Oxidizing Agent: 30% H₂O₂ (1.5 equivalents)

  • Yield: 60–70% (isolated after column chromatography) .

This method aligns with the synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides, where cyclocondensation followed by oxidation is critical for trione formation .

3,4-Dimethylphenyl Incorporation at Position 2

The 3,4-dimethylphenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts acylation. A preferred method involves coupling 2-bromo-3,4-dihydro-2H-benzothiadiazine-1,1,3-trione with 3,4-dimethylphenylboronic acid using palladium(II) acetate (Pd(OAc)₂) as a catalyst .

Catalytic System:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃, 10 mol%)

  • Base: K₂CO₃ (2 equivalents)

  • Solvent: Toluene/water (4:1)

  • Temperature: 90°C, 8 hours

  • Yield: 65–70% .

Alternative routes employ Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride and AlCl₃, though this method risks over-acylation and requires stringent stoichiometry .

Multi-Step Synthesis with Protective Group Strategies

A multi-step protocol ensures selective functionalization:

  • Protection of the Sulfonamide Nitrogen: Use tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during alkylation.

  • Ethylation at Position 4: Alkylate the protected intermediate with ethyl iodide (C₂H₅I) in dimethylformamide (DMF).

  • Deprotection and Cyclization: Remove the Boc group with trifluoroacetic acid (TFA), followed by intramolecular cyclization to form the trione .

Key Data:

  • Boc Protection: Boc₂O (1.5 eq), DMAP (0.1 eq), CH₂Cl₂, 25°C, 2 hours.

  • Ethylation: C₂H₅I (1.1 eq), K₂CO₃ (2 eq), DMF, 50°C, 6 hours.

  • Deprotection/Cyclization: TFA/CH₂Cl₂ (1:1), 0°C → 25°C, 4 hours.

  • Overall Yield: 40–45% .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods:

Method Starting Material Key Step Yield Purity (HPLC)
Cyclocondensation o-Aminobenzenesulfonamide derivativeH₂O₂ oxidation60–70%95–98%
Nucleophilic Alkylation Sodium trione saltEthyl bromide addition50–55%90–92%
Suzuki Coupling 2-Bromo-benzothiadiazine trionePd-catalyzed coupling65–70%97–99%
Multi-Step Boc-protected intermediateTFA deprotection40–45%85–88%

Cyclocondensation offers the highest yield but requires stringent control of oxidation conditions. Suzuki coupling provides superior purity, ideal for pharmaceutical applications .

Structural Characterization and Validation

Synthetic batches are validated using:

  • ¹H/¹³C NMR: Confirmation of ethyl (–CH₂CH₃) and 3,4-dimethylphenyl (Ar–CH₃) substituents.

  • HRMS: Molecular ion peak at m/z 357.08 (calculated for C₁₈H₁₈N₂O₃S).

  • X-ray Crystallography: Resolves stereochemical ambiguity in the trione ring .

Challenges and Optimization Strategies

  • Side Reactions: Over-alkylation at position 3 is mitigated by using bulky bases (e.g., LDA) or low temperatures .

  • Oxidation Byproducts: Catalytic tetrabutylammonium iodide (TBAI) enhances H₂O₂ efficiency, reducing residual sulfoxide impurities .

  • Solvent Selection: Replacing THF with 1,4-dioxane improves solubility of intermediates during alkylation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzothiadiazine derivatives like 2-(3,4-dimethylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the benzothiadiazine core. Key steps include:

  • Core Formation : Cyclization of precursors such as aromatic aldehydes and sulfur-containing compounds under reflux conditions.
  • Substituent Introduction : Alkylation or coupling reactions (e.g., Suzuki-Miyaura) to attach groups like the 3,4-dimethylphenyl moiety.
  • Oxidation/Reduction : Final functionalization using oxidizing agents (e.g., H₂O₂) or reducing agents (e.g., NaBH₄).
  • Example: Benzothiadiazine derivatives often require glacial acetic acid as a catalyst in condensation steps .

Q. What spectroscopic methods are essential for characterizing benzothiadiazine derivatives?

  • Methodological Answer : Critical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring saturation.
  • Mass Spectrometry : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : To resolve stereochemistry and confirm sp³ hybridization at key positions (e.g., C3 and C4) .
  • IR Spectroscopy : Identification of functional groups like sulfonamide (S=O stretching at ~1350 cm⁻¹) .

Q. What biological activities are commonly associated with benzothiadiazine derivatives?

  • Methodological Answer : These compounds exhibit:

  • Antimicrobial Activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell membrane integrity .
  • Anticancer Potential : Cytotoxicity in cancer cell lines (e.g., MCF-7) through apoptosis induction .
  • Anti-inflammatory Effects : Inhibition of COX-2 enzymes in vitro .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the benzothiadiazine core?

  • Methodological Answer : Optimization strategies include:

  • Catalyst Screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ in coupling reactions to enhance regioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control : Lowering reaction temperatures to reduce side products (e.g., over-oxidation).
  • Yield Monitoring : Use HPLC to track intermediates and adjust stoichiometry dynamically .

Q. How to analyze contradictory bioactivity data when modifying substituents on the benzothiadiazine ring?

  • Methodological Answer : Resolve discrepancies via:

  • Systematic SAR Studies : Compare analogs with substituents at C3 (e.g., ethyl vs. methyl) in standardized assays (e.g., MIC for antimicrobial activity).
  • Computational Docking : Identify steric clashes or hydrogen-bonding mismatches in target binding pockets (e.g., dihydrofolate reductase).
  • Batch Validation : Replicate experiments across multiple cell lines or bacterial strains to rule out model-specific variability .

Q. What mechanistic studies elucidate the role of the sulfonamide group in thiazide-like diuretics derived from benzothiadiazine?

  • Methodological Answer : Approaches include:

  • Isotope Labeling : Track sulfonamide interactions with renal Na⁺/Cl⁻ cotransporters using ³⁵S-labeled derivatives.
  • Enzyme Inhibition Assays : Measure IC₅₀ values against carbonic anhydrase isoforms.
  • Molecular Dynamics Simulations : Simulate hydration effects of the sulfonamide group in aqueous binding sites .

Q. How can in silico modeling predict the binding affinity of benzothiadiazine derivatives to target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen compound libraries against crystallized enzyme structures (e.g., PDB: 1L2J).
  • QSAR Models : Develop regression models based on electronic parameters (e.g., Hammett σ values) and lipophilicity (logP).
  • Validation : Compare predicted vs. experimental IC₅₀ values in kinase inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.